N-(4-{[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}phenyl)acetamide
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Overview
Description
: N-(4-{[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}phenyl)acetamide is a synthetic organic compound characterized by its unique molecular structure. It's utilized in various scientific fields due to its specific biological and chemical properties.
Preparation Methods
: The synthesis of N-(4-{[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}phenyl)acetamide typically involves multi-step organic reactions. Key steps might include the formation of the pyrazolo[3,4-d]pyrimidine core, followed by its coupling with a 3-methylphenyl group and subsequent amination with 4-aminophenylacetamide. Precise reaction conditions such as solvents, catalysts, and temperature must be meticulously controlled.
For industrial production, large-scale batch reactors and continuous flow processes ensure high yield and purity. Techniques like crystallization, filtration, and drying are employed to isolate and purify the final product.
Chemical Reactions Analysis
: This compound undergoes various types of chemical reactions:
Oxidation and Reduction
: It can undergo redox reactions depending on the reagents used, such as hydrogen peroxide for oxidation or lithium aluminum hydride for reduction.
Substitution
: It is prone to nucleophilic substitution reactions, especially in the presence of halogenated compounds.
Addition Reactions
: It can participate in electrophilic and nucleophilic addition reactions.
Common reagents include organic solvents (like dimethyl sulfoxide), bases (like potassium carbonate), and acids (like hydrochloric acid). Products vary depending on reaction conditions but often include derivatives with modified functional groups.
Scientific Research Applications
: N-(4-{[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}phenyl)acetamide has numerous applications:
Chemistry
: Used as a building block in organic synthesis.
Biology
: Explored for its potential interactions with enzymes and proteins.
Medicine
: Investigated for its therapeutic potential, possibly as an anti-inflammatory or anticancer agent.
Industry
: Utilized in the manufacture of specialized materials and chemicals.
Mechanism of Action
: The compound exerts its effects through specific molecular interactions. Its pyrazolo[3,4-d]pyrimidine core is known to interact with enzymes or receptors, modulating their activity. It may influence various biological pathways by binding to active sites, altering enzymatic functions, or modulating signaling pathways.
Comparison with Similar Compounds
: Compared to other pyrazolo[3,4-d]pyrimidine derivatives, N-(4-{[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}phenyl)acetamide stands out due to its unique amide linkage and phenyl substitutions, which enhance its binding specificity and biological activity. Similar compounds might include other substituted pyrazolo[3,4-d]pyrimidines like N-(4-{[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}phenyl)acetamide or N-(4-{[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}phenyl)acetamide, each with slight structural variations altering their properties and applications.
This compound’s uniqueness lies in its specific substitutions and amide linkage, granting it a distinctive profile in both chemical reactivity and biological functionality.
Properties
IUPAC Name |
N-[4-[[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O/c1-13-4-3-5-17(10-13)26-20-18(11-23-26)19(21-12-22-20)25-16-8-6-15(7-9-16)24-14(2)27/h3-12H,1-2H3,(H,24,27)(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFXYYBUVZMTRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NC4=CC=C(C=C4)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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